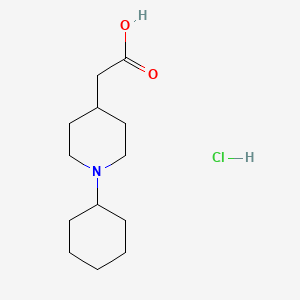

(1-Cyclohexyl-piperidin-4-yl)-acetic acid hydrochloride

Description

(1-Cyclohexyl-piperidin-4-yl)-acetic acid hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group attached to a piperidine ring, which is further connected to an acetic acid moiety

Properties

IUPAC Name |

2-(1-cyclohexylpiperidin-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2.ClH/c15-13(16)10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;/h11-12H,1-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZTUWPDLLQASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(CC2)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexyl-piperidin-4-yl)-acetic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.

Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through an esterification reaction followed by hydrolysis to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexyl-piperidin-4-yl)-acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the cyclohexyl or piperidine groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine or cyclohexyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing chemists to modify its structure for tailored applications.

Biology

- Biological Activity : Research indicates that (1-Cyclohexyl-piperidin-4-yl)-acetic acid hydrochloride interacts with neurotransmitter systems. Its potential effects on enzyme inhibition and receptor binding are under investigation, particularly regarding its influence on inflammatory pathways and pain modulation.

Medicine

- Therapeutic Potential : The compound has been studied for its analgesic and anti-inflammatory properties. Its ability to inhibit specific enzymes involved in inflammatory processes positions it as a candidate for developing new therapeutic agents.

Case Study 1: Inhibition of Inflammatory Pathways

A study demonstrated that related piperidine derivatives significantly reduced pro-inflammatory cytokines in a mouse model of sepsis. This finding supports the potential of this compound as an anti-inflammatory agent.

Case Study 2: Analgesic Efficacy

In controlled experiments involving rats with induced pain, administration of this compound led to a notable decrease in pain behavior compared to control groups, indicating effective analgesic properties.

Mechanism of Action

The mechanism of action of (1-Cyclohexyl-piperidin-4-yl)-acetic acid hydrochloride involves its interaction with specific molecular targets within biological systems. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (1-Cyclohexyl-piperidin-4-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-acetonitrile

- 1-Cyclohexyl-4-piperidinone

- 2-[4-(1-Cyclohexyl-4-piperidinyl)-1-piperazinyl]ethanol

Uniqueness

(1-Cyclohexyl-piperidin-4-yl)-acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable subject of study in various research fields.

Biological Activity

(1-Cyclohexyl-piperidin-4-yl)-acetic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H20ClN

- Molecular Weight : 239.76 g/mol

The compound interacts with various biological targets, primarily through its ability to bind to specific receptors and enzymes. Its structure allows it to modulate neurotransmitter systems, which may contribute to its pharmacological effects.

- Receptor Interaction : The piperidine moiety is known for its ability to interact with neurotransmitter receptors, including dopamine and serotonin receptors.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, similar to other piperidine derivatives that have shown anti-inflammatory properties in various studies .

1. Anti-inflammatory Effects

Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory activities. For instance, studies have demonstrated that similar piperidine derivatives can inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory responses .

2. Analgesic Properties

The analgesic potential of related compounds has been documented, suggesting that this compound may also possess similar pain-relieving properties. For example, derivatives have shown efficacy in reducing pain in models of arthritis and neuropathic pain .

3. Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives, with some showing cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Inhibition of Inflammatory Pathways

A study investigated the effects of a piperidine derivative on inflammatory markers in a mouse model of sepsis. The compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Analgesic Efficacy in Animal Models

In a controlled experiment, this compound was administered to rats experiencing induced pain. Results indicated a marked decrease in pain behavior compared to controls, suggesting effective analgesic properties .

Q & A

Q. What are the recommended synthetic routes for (1-Cyclohexyl-piperidin-4-yl)-acetic acid hydrochloride, and how can reaction conditions be optimized?

The compound’s piperidine core and cyclohexyl substituent suggest synthesis via Mannich reactions or alkylation strategies . For example, Mannich reactions involving cyclohexylamine, formaldehyde, and a ketone/acetate precursor (e.g., 4-piperidineacetic acid derivatives) can yield the target scaffold . Optimization includes:

- Temperature control : Maintaining 50–80°C to balance reaction rate and byproduct formation.

- Catalyst selection : Acidic catalysts (e.g., HCl) improve cyclization efficiency .

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) enhances purity .

Q. How should researchers characterize the structural integrity of this compound?

Key characterization methods include:

- NMR spectroscopy : Confirm cyclohexyl and piperidine ring geometry via -NMR (δ 1.2–2.1 ppm for cyclohexyl protons; δ 3.0–3.5 ppm for piperidine N-CH) and -NMR (carboxylic acid carbon at ~170 ppm) .

- Mass spectrometry (MS) : Verify molecular weight (expected [M+H]: 180.6 g/mol) and fragmentation patterns .

- HPLC : Assess purity (>95% using C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound during formulation studies?

While solubility data are often incomplete (e.g., missing aqueous solubility in some SDS ), methodological approaches include:

- pH-dependent solubility assays : Test solubility in buffers (pH 1–10) to identify optimal conditions for biological assays .

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without altering biological activity .

- Salt screening : Explore alternative counterions (e.g., mesylate, tartrate) to improve solubility profiles .

Q. What strategies are effective in assessing the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and oxidative (HO) or hydrolytic (acid/base) conditions . Monitor degradation via HPLC-MS.

- Long-term stability : Store at –20°C (lyophilized) and assess monthly for 12 months. Detect hydrolytic cleavage of the acetic acid moiety or cyclohexyl group oxidation .

Q. How can researchers investigate the compound’s pharmacological activity despite limited receptor-binding data?

- Target-based screening : Use computational docking (e.g., AutoDock Vina) to predict affinity for cannabinoid or opioid receptors, given structural analogs (e.g., piperidine-based ligands ).

- Functional assays : Test inhibition of enzymes (e.g., acetylcholinesterase) or ion channels (e.g., TRPV1) in cell lines (IC determination) .

- Metabolic profiling : Use liver microsomes to identify active metabolites (e.g., cyclohexyl-hydroxylated derivatives) via LC-MS/MS .

Q. What analytical methods are critical for detecting impurities in batch synthesis?

- High-resolution MS (HRMS) : Identify trace impurities (e.g., unreacted cyclohexylamine or acetic acid derivatives) with ppm-level accuracy .

- NMR spiking experiments : Add reference standards (e.g., 4-cyclohexylbutanoic acid) to distinguish impurities from the parent compound .

- Regulatory compliance : Follow ICH Q3A guidelines, setting thresholds for unidentified impurities (<0.10% per FDA standards ).

Data-Driven Experimental Design

Q. How should researchers design dose-response studies when conflicting cytotoxicity data exist?

- Range-finding assays : Start with broad concentrations (1 nM–100 µM) in multiple cell lines (e.g., HEK293, HepG2) .

- Mechanistic follow-up : Use transcriptomics (RNA-seq) to differentiate apoptosis from necrosis pathways at IC doses .

- Positive controls : Compare with known cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity .

Q. What methodologies address discrepancies in reported partition coefficients (logP)?

- Experimental determination : Use shake-flask method (octanol/water) with HPLC quantification .

- Computational validation : Cross-verify using software (e.g., MarvinSuite) with multiple algorithms (e.g., XLogP3, ALogPS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.